![molecular formula C9H10O2 B068223 Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (endo,anti)-(9CI) CAS No. 188717-56-8](/img/structure/B68223.png)
Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (endo,anti)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (endo,anti)-(9CI) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also referred to as norbornadiene dicarboxaldehyde and is a bicyclic compound that contains two carboxaldehyde groups. The unique structure of this compound makes it an attractive candidate for various applications in chemistry and biology.
Mécanisme D'action
The mechanism of action of Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (endo,anti)-(9CI))-(9CI) is not well understood. However, it is believed that the unique structure of this compound allows it to undergo reversible photochemical reactions. This property makes it an attractive candidate for various applications in chemistry and biology.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (endo,anti)-(9CI))-(9CI) are not well understood. However, it has been shown to exhibit interesting properties that make it useful for various applications in chemistry and biology.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (endo,anti)-(9CI))-(9CI) in lab experiments is its unique structure, which allows it to undergo reversible photochemical reactions. This property makes it an attractive candidate for various applications in chemistry and biology. However, the limitations of using this compound include its relatively high cost and limited availability.
Orientations Futures
There are several potential future directions for research on Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (endo,anti)-(9CI))-(9CI). One such direction is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another potential direction is the exploration of its potential applications in the field of molecular switches. Additionally, further research could be conducted to better understand the mechanism of action and the biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (endo,anti)-(9CI))-(9CI) can be achieved through a variety of methods. One such method is the oxidation of norbornadiene using a suitable oxidizing agent. The resulting product is then treated with a suitable reagent to form the desired dicarboxaldehyde. Other methods for the synthesis of this compound have also been reported in the literature.
Applications De Recherche Scientifique
Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (endo,anti)-(9CI))-(9CI) has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a range of interesting properties that make it useful for various applications in chemistry and biology. One of the most promising applications of this compound is in the field of molecular switches.
Propriétés
| 188717-56-8 | |
Formule moléculaire |
C9H10O2 |
Poids moléculaire |
150.17 g/mol |
Nom IUPAC |
(1S,2S,4S,7R)-bicyclo[2.2.1]hept-5-ene-2,7-dicarbaldehyde |
InChI |
InChI=1S/C9H10O2/c10-4-7-3-6-1-2-8(7)9(6)5-11/h1-2,4-9H,3H2/t6-,7-,8+,9-/m1/s1 |
Clé InChI |
VTGBKOOJCUYATH-LURQLKTLSA-N |
SMILES isomérique |
C1[C@H]2C=C[C@@H]([C@H]1C=O)[C@@H]2C=O |
SMILES |
C1C2C=CC(C1C=O)C2C=O |
SMILES canonique |
C1C2C=CC(C1C=O)C2C=O |
Synonymes |
Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (endo,anti)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridin-1-ol](/img/structure/B68140.png)
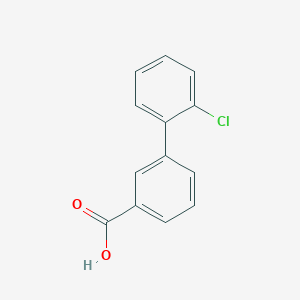
![Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-(4-methoxyphenyl)-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B68143.png)
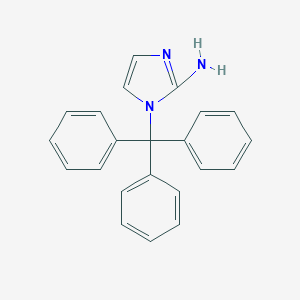
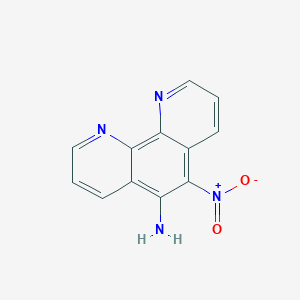
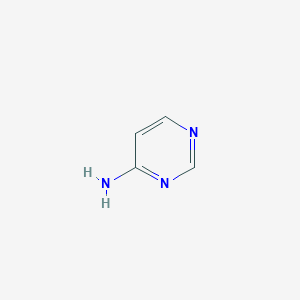




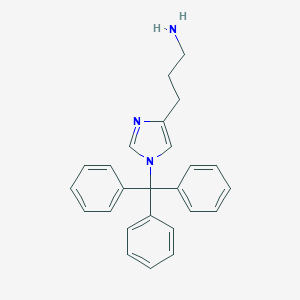

![(-)-2,2'-Methylenebis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]](/img/structure/B68168.png)

